4-methyl-N-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHYL-N-[2-OXO-2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a tetraoxa-azacyclopentadecane ring, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[2-OXO-2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Tetraoxa-azacyclopentadecane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetraoxa-azacyclopentadecane ring.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine.
Coupling with the Benzene Ring: The final step involves coupling the previously formed intermediate with a benzene derivative containing a methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHYL-N-[2-OXO-2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-METHYL-N-[2-OXO-2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-METHYL-N-[2-OXO-2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetraoxa-azacyclopentadecane ring may facilitate binding to specific sites, enhancing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-METHYL-N-[2-OXO-2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHYL]BENZENE-1-SULFONAMIDE: shares similarities with other sulfonamide-containing compounds and cyclic ethers.
4-METHYL-N-[2-OXO-2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHYL]BENZENE-1-SULFONAMIDE: is unique due to the presence of both the sulfonamide group and the tetraoxa-azacyclopentadecane ring, which confer distinct chemical and biological properties.
Uniqueness
The combination of the sulfonamide group and the tetraoxa-azacyclopentadecane ring in 4-METHYL-N-[2-OXO-2-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHYL]BENZENE-1-SULFONAMIDE makes it unique compared to other compounds. This structure allows for specific interactions with molecular targets, potentially leading to unique biological activities and applications.
Eigenschaften
Molekularformel |
C19H30N2O7S |
---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
4-methyl-N-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H30N2O7S/c1-17-2-4-18(5-3-17)29(23,24)20-16-19(22)21-6-8-25-10-12-27-14-15-28-13-11-26-9-7-21/h2-5,20H,6-16H2,1H3 |
InChI-Schlüssel |
LMPISDIVDOOFQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOCCOCCOCCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.